molecular formula C17H19NO4 B5528745 N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide

Cat. No.: B5528745
M. Wt: 301.34 g/mol
InChI Key: NYRDMJMLHLFXFT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a phenoxypropanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 3-phenoxypropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Additionally, advanced crystallization techniques are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-8-9-15(16(12-14)21-2)18-17(19)10-11-22-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRDMJMLHLFXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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